2-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoline-4-carboxamide
Overview
Description
2-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core structure substituted with a phenyl group and a tetrahydrobenzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Formation of the Tetrahydrobenzothiazole Moiety: This involves the cyclization of appropriate thiourea derivatives with haloalkanes under basic conditions.
Coupling Reactions: The final step involves coupling the quinoline core with the tetrahydrobenzothiazole moiety using amide bond formation reactions, typically employing reagents such as carbodiimides (e.g., DCC) or coupling agents like EDCI.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinoline rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the quinoline ring or the amide bond using reducing agents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogenation catalysts.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of quinoline N-oxides or phenyl ring hydroxylation products.
Reduction: Formation of reduced quinoline derivatives or amine products from amide reduction.
Substitution: Formation of various substituted quinoline or phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.
Biological Studies: The compound can be used in studies investigating its interaction with biological macromolecules, such as proteins or DNA.
Industrial Applications: Potential use as a precursor for the synthesis of more complex organic molecules or as a functional material in organic electronics.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoline-4-carboxamide is not fully elucidated, but it is believed to interact with specific molecular targets such as enzymes or receptors. The quinoline core may intercalate with DNA, while the tetrahydrobenzothiazole moiety could interact with protein active sites, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
- 2-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Uniqueness
Compared to similar compounds, 2-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoline-4-carboxamide stands out due to its quinoline core, which imparts unique electronic and steric properties. This makes it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
2-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3OS/c27-22(26-23-25-19-12-6-7-13-21(19)28-23)17-14-20(15-8-2-1-3-9-15)24-18-11-5-4-10-16(17)18/h1-5,8-11,14H,6-7,12-13H2,(H,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWLVEYNTBHDOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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